N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide
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Overview
Description
N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxy group at the 7th position and a methyl group at the 5th position The methanesulfonamide group is attached to the 6th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors, such as 5-methyl-1H-[1,2,4]triazole-3-carboxamide and 2-chloro-4,6-dimethoxypyrimidine, under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 7th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the triazole ring to form dihydrotriazole derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimalarial agent due to its ability to inhibit dihydroorotate dehydrogenase.
Material Science: It is used as an additive to study the space charge layer in silver bromide microcrystals.
Pharmacological Studies: The compound has been studied for its binding affinity to HIV TAR RNA, indicating potential antiviral properties.
Chemical Synthesis: It serves as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles.
Mechanism of Action
The mechanism of action of N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide involves its interaction with specific molecular targets and pathways:
Inhibition of Dihydroorotate Dehydrogenase: The compound inhibits the enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine biosynthesis in malaria parasites.
Binding to HIV TAR RNA: It binds to the trans-activation response (TAR) RNA element of HIV, potentially interfering with viral replication.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but lacks the methanesulfonamide group.
6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene: Similar core structure but different functional groups.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Similar triazolopyrimidine core but different substituents.
Uniqueness
N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H9N5O3S |
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Molecular Weight |
243.25 g/mol |
IUPAC Name |
N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide |
InChI |
InChI=1S/C7H9N5O3S/c1-4-5(11-16(2,14)15)6(13)12-7(10-4)8-3-9-12/h3,11H,1-2H3,(H,8,9,10) |
InChI Key |
LJNDVVAXJUQLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NS(=O)(=O)C |
Origin of Product |
United States |
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